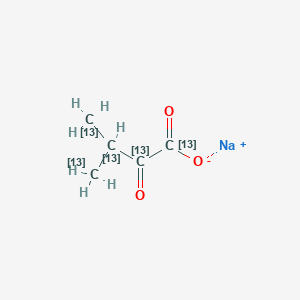

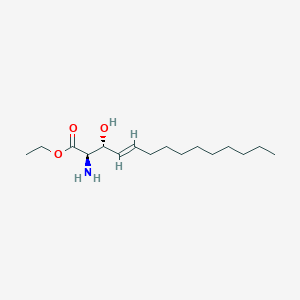

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of amino acid ethyl esters involves the coupling of carboxylic acid derivatives with amino compounds. Research indicates methodologies such as the coupling of para-ferrocenyl benzoic acid with amino acid esters using conventional protocols involving dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) (Savage et al., 2005). This method is a cornerstone in the synthesis of various amino acid ethyl esters, providing a pathway to introduce specific functional groups and structural motifs into the compound.

Molecular Structure Analysis

Molecular structure analysis of amino acid ethyl esters, including those similar to "(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester," often involves X-ray crystallography and spectroscopic techniques such as NMR and mass spectrometry. These techniques offer insights into the compound's configuration, stereochemistry, and the spatial arrangement of atoms, crucial for understanding its reactivity and interactions (Savage et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of amino acid ethyl esters is influenced by the presence of both amino and ester functional groups. These compounds participate in various chemical reactions, including esterification, amidation, and reactions with active methylene compounds, leading to the synthesis of tetramic acids and other significant derivatives (Detsi et al., 1996). These reactions underscore the compound's versatility in organic synthesis.

Physical Properties Analysis

The physical properties of amino acid ethyl esters, such as solubility, melting point, and optical activity, are fundamental characteristics that influence their handling and application in various chemical processes. While specific data for "(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester" might not be readily available, the general class of similar compounds exhibits a range of physical properties that facilitate their use in synthesis and analytical applications.

Chemical Properties Analysis

The chemical properties of amino acid ethyl esters, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are pivotal in dictating their role in synthesis pathways. Their reactivity can be tailored through modifications to the amino and ester groups, enabling the synthesis of a wide array of derivatives with desired chemical functionalities (Dudley et al., 2004).

properties

IUPAC Name |

ethyl (E,2R,3R)-2-amino-3-hydroxytetradec-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSSMZKPJPOGR-MSIAHBHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(C(=O)OCC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)